Saxagliptin (Standard)

Description

Propriétés

IUPAC Name |

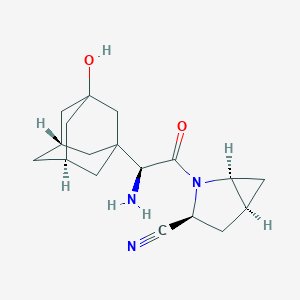

(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15-,17?,18?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-KFHUQKARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361442-04-8 | |

| Record name | Saxagliptin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Saxagliptin on the DPP-4 Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which saxagliptin inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme. The content herein is curated for an audience with a strong background in biochemistry, pharmacology, and drug development.

Executive Summary

Saxagliptin is a potent, selective, and reversible inhibitor of the DPP-4 enzyme. Its mechanism of action is distinguished by the formation of a covalent but reversible complex with the catalytic serine residue of the enzyme. This interaction effectively prevents the inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glycemic control in patients with type 2 diabetes mellitus. This guide will delve into the intricacies of this mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Incretin Effect and the Role of DPP-4

The "incretin effect" describes the phenomenon whereby oral glucose administration elicits a more significant insulin (B600854) response than an intravenous infusion of glucose, indicating the involvement of gut-derived hormones. The primary incretin hormones are GLP-1 and GIP, which are released from intestinal L-cells and K-cells, respectively, in response to nutrient ingestion. These hormones potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.

The biological activity of GLP-1 and GIP is rapidly terminated by the DPP-4 enzyme, which cleaves the N-terminal dipeptide from these hormones, rendering them inactive. DPP-4 is a serine protease that is widely expressed on the surface of various cell types. By inhibiting DPP-4, saxagliptin prolongs the action of endogenous incretins, leading to improved glycemic control.

Molecular Mechanism of Saxagliptin Inhibition of DPP-4

The inhibitory action of saxagliptin on DPP-4 is a multi-step process that involves initial binding followed by the formation of a covalent adduct.

Binding to the DPP-4 Active Site

The active site of the DPP-4 enzyme is characterized by several subsites, including the S1 and S2 pockets, which accommodate the side chains of the peptide substrates. Saxagliptin, with its distinct chemical structure, effectively docks into this active site. The adamantyl group of saxagliptin occupies the hydrophobic S2 pocket, forming extensive van der Waals interactions with residues such as Phe357 and Tyr666. The aminopiperidine moiety of saxagliptin interacts with the S1 pocket, with the primary amine forming crucial hydrogen bonds with the glutamate (B1630785) residues Glu205 and Glu206.

Covalent Bond Formation

A key feature of saxagliptin's mechanism is the formation of a covalent, yet reversible, bond with the catalytic triad (B1167595) of the DPP-4 enzyme. The catalytic triad of DPP-4 comprises Ser630, His740, and Asp708. The nitrile group of saxagliptin is the key functional group responsible for this covalent interaction.

The inhibition process is initiated by the nucleophilic attack of the hydroxyl group of Ser630 on the electrophilic carbon of saxagliptin's nitrile group. This reaction is facilitated by His740, which acts as a general base to deprotonate the serine hydroxyl, thereby increasing its nucleophilicity. This results in the formation of a covalent imidate adduct. The reversibility of this covalent bond is a distinguishing feature of saxagliptin compared to irreversible inhibitors.

The critical roles of Ser630 and His740 have been confirmed through mutagenesis studies. Mutation of Ser630 to alanine (B10760859) (S630A) completely abolishes saxagliptin binding, while mutation of His740 to glutamine (H740Q) results in a roughly 1000-fold reduction in binding affinity.

Quantitative Analysis of Saxagliptin-DPP-4 Interaction

The interaction between saxagliptin and the DPP-4 enzyme has been extensively characterized using various biophysical techniques. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Kinetics of DPP-4 Inhibitors

| Inhibitor | Ki (nM) | IC50 (nM) | kon (M-1s-1) | koff (s-1) | t1/2 (min) |

| Saxagliptin | 1.3 | ~50 | Not consistently reported | Slow | 50 |

| 5-hydroxy saxagliptin | 2.6 | - | Not consistently reported | - | 23 |

| Sitagliptin | - | ~19 | 1.1 x 106 | 2.5 x 10-3 | < 2 |

| Vildagliptin | - | ~62 | 7.1 x 104 | 1.8 x 10-4 | 3.5 |

Data compiled from multiple sources. Note that experimental conditions can influence these values.

Table 2: Dissociation Constants (Kd) for Saxagliptin and an Analog with Wild-Type and Mutant DPP-4

| Compound | DPP-4 Variant | Kd |

| Saxagliptin | Wild-Type | ≪ 5 nM |

| S630A | No binding observed | |

| H740Q | > 1 µM | |

| BMS-538305 (lacks nitrile) | Wild-Type | 14 ± 3 nM |

| S630A | 31 ± 11 nM | |

| H740Q | 6.4 ± 2.2 nM |

Data from Metzler et al., 2008.

Experimental Protocols

DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against DPP-4 using a fluorogenic substrate.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Test compound (e.g., saxagliptin) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add a defined amount of DPP-4 enzyme to each well.

-

Add the diluted test compound or vehicle (for control wells) to the respective wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of binding between a protein and a ligand.

Materials:

-

Isothermal titration calorimeter

-

Purified DPP-4 enzyme

-

Saxagliptin

-

Dialysis buffer (e.g., 50 mM HEPES, pH 7.5)

Procedure:

-

Thoroughly dialyze the DPP-4 enzyme against the chosen buffer.

-

Dissolve saxagliptin in the final dialysis buffer to ensure precise buffer matching.

-

Degas both the protein and ligand solutions to prevent air bubbles.

-

Load the DPP-4 solution into the sample cell of the calorimeter.

-

Load the saxagliptin solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the saxagliptin solution into the DPP-4 solution.

-

Measure the heat change associated with each injection.

-

As a control, perform a titration of the ligand into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Analyze the resulting binding isotherm to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

X-ray Crystallography of the Saxagliptin-DPP-4 Complex

This technique is used to determine the three-dimensional structure of the saxagliptin-DPP-4 complex at atomic resolution.

Procedure:

-

Crystallization:

-

Co-crystallize the purified DPP-4 enzyme with saxagliptin. This involves mixing the protein and inhibitor and screening a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, and temperature).

-

Alternatively, soak pre-formed crystals of apo-DPP-4 in a solution containing saxagliptin.

-

-

Data Collection:

-

Mount a single, high-quality crystal in a cryo-stream to protect it from radiation damage.

-

Expose the crystal to a high-intensity X-ray beam, typically from a synchrotron source.

-

Rotate the crystal and collect a series of diffraction patterns at different orientations.

-

-

Data Processing:

-

Integrate the intensities of the diffraction spots.

-

Determine the unit cell parameters and space group of the crystal.

-

-

Structure Solution and Refinement:

-

Use molecular replacement, with a known structure of DPP-4 as a search model, to obtain initial phase information.

-

Calculate an initial electron density map.

-

Build a model of the saxagliptin-DPP-4 complex into the electron density map.

-

Refine the atomic coordinates of the model against the experimental diffraction data to improve the fit and obtain a final, high-resolution structure.

-

Visualizations

GLP-1 Signaling Pathway

Caption: GLP-1 signaling pathway in pancreatic β-cells.

Experimental Workflow for DPP-4 Inhibition Assay

Caption: Workflow for a fluorometric DPP-4 inhibition assay.

Saxagliptin Interaction with the DPP-4 Active Site

Caption: Key interactions of saxagliptin with the DPP-4 active site.

Conclusion

The mechanism of action of saxagliptin on the DPP-4 enzyme is a well-defined process characterized by potent, selective, and reversible covalent inhibition. This intricate molecular interaction, driven by the unique chemical structure of saxagliptin, effectively prolongs the physiological effects of incretin hormones, thereby providing a robust therapeutic strategy for the management of type 2 diabetes. The detailed understanding of this mechanism, as outlined in this guide, is crucial for the ongoing research and development of novel and improved DPP-4 inhibitors.

The Pharmacokinetic Profile of Saxagliptin and its Active Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its major active metabolite, 5-hydroxy saxagliptin. The information presented herein is intended to serve as a detailed resource for professionals in the fields of pharmaceutical research and drug development.

Introduction

Saxagliptin is an oral hypoglycemic agent used for the management of type 2 diabetes mellitus.[1] Its therapeutic effect is mediated through the inhibition of the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) secretion, ultimately resulting in improved glycemic control.[1] Understanding the pharmacokinetic properties of saxagliptin and its active metabolite is crucial for optimizing its clinical use and for the development of new therapeutic strategies.

Pharmacokinetic Properties

The pharmacokinetic profile of saxagliptin and 5-hydroxy saxagliptin has been extensively studied in healthy subjects and in patients with type 2 diabetes. The key parameters are summarized in the tables below.

Absorption

Saxagliptin is rapidly absorbed following oral administration.[2]

Table 1: Absorption Characteristics of Saxagliptin

| Parameter | Value | Reference(s) |

| Bioavailability | ~67% | [2] |

| Time to Peak Plasma Concentration (Tmax) - Saxagliptin | 2 hours | [1] |

| Time to Peak Plasma Concentration (Tmax) - 5-hydroxy saxagliptin | 4 hours | [1] |

| Effect of Food | No clinically meaningful effect on absorption. | [3] |

Distribution

Saxagliptin and its active metabolite are well-distributed in the body.

Table 2: Distribution Characteristics of Saxagliptin and 5-hydroxy saxagliptin

| Parameter | Value | Reference(s) |

| Plasma Protein Binding | Negligible | [1][2] |

| Volume of Distribution (Vd) - Predicted for humans | 2.7 L/kg | [4] |

Metabolism

The metabolism of saxagliptin is primarily mediated by the cytochrome P450 system.

Table 3: Metabolism of Saxagliptin

| Parameter | Description | Reference(s) |

| Primary Metabolic Pathway | Hepatic metabolism via CYP3A4 and CYP3A5 to form the active metabolite, 5-hydroxy saxagliptin. | [2][3][5] |

| Potency of 5-hydroxy saxagliptin | Approximately 50% of the potency of the parent compound. | [1][6] |

| Other Metabolic Pathways | Minor pathways include hydroxylation at other positions, glucuronide, or sulfate (B86663) conjugation. | [5] |

Excretion

Saxagliptin and its metabolites are eliminated through both renal and fecal routes.

Table 4: Excretion of Saxagliptin and its Metabolites

| Parameter | Value | Reference(s) |

| Elimination Half-life (t½) - Saxagliptin | 2.5 hours | [1][2] |

| Elimination Half-life (t½) - 5-hydroxy saxagliptin | 3.1 hours | [1] |

| Total Urinary Excretion (% of dose) | 75% | [1][6] |

| - Unchanged Saxagliptin in Urine | 24% of the total dose | [1][6] |

| - 5-hydroxy saxagliptin in Urine | 36% of the total dose | [1][6] |

| Total Fecal Excretion (% of dose) | 22% | [1][6] |

| Renal Clearance of Saxagliptin | ~230 mL/min | [6] |

Pharmacokinetics in Special Populations

Renal Impairment

Exposure to saxagliptin and its active metabolite is increased in patients with renal impairment.

Table 5: Impact of Renal Impairment on Saxagliptin and 5-hydroxy saxagliptin AUC

| Degree of Renal Impairment | Change in Saxagliptin AUC | Change in 5-hydroxy saxagliptin AUC | Reference(s) |

| Mild | 1.2-fold increase | 1.7-fold increase | [1] |

| Moderate | 2.1-fold increase | 4.5-fold increase | [1] |

| Severe | 2.1-fold increase | 4.5-fold increase | [1] |

Dosage adjustment is recommended for patients with moderate to severe renal impairment.[3]

Hepatic Impairment

Hepatic impairment has a less pronounced effect on the pharmacokinetics of saxagliptin.

Table 6: Impact of Hepatic Impairment on Saxagliptin and 5-hydroxy saxagliptin Exposure

| Degree of Hepatic Impairment | Change in Saxagliptin Cmax | Change in Saxagliptin AUC | Change in 5-hydroxy saxagliptin Cmax | Change in 5-hydroxy saxagliptin AUC | Reference(s) |

| Mild to Severe | ≤8% increase | ≤77% increase | ≤59% increase | ≤33% increase | [2] |

No dosage adjustment is typically required for patients with hepatic impairment.[2]

Drug-Drug Interactions

Co-administration of saxagliptin with strong inhibitors or inducers of CYP3A4/5 can alter its plasma concentrations.

Table 7: Effect of Co-administered Drugs on Saxagliptin Pharmacokinetics

| Co-administered Drug | Effect on Saxagliptin Cmax | Effect on Saxagliptin AUC | Recommendation | Reference(s) |

| Ketoconazole (strong CYP3A4/5 inhibitor) | 62% increase | 145% increase | Limit saxagliptin dose to 2.5 mg daily. | [2][7] |

| Rifampicin (strong CYP3A4/5 inducer) | 53% decrease | 76% decrease | No dosage adjustment required, but monitor glycemic control. | [7] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the single-dose pharmacokinetic profile of saxagliptin and 5-hydroxy saxagliptin.

Study Design: An open-label, single-center, single-dose study.

Subjects: Healthy adult male and female subjects, aged 18-45 years, with a body mass index (BMI) between 18 and 30 kg/m ². Subjects undergo a comprehensive medical screening to ensure good health.

Procedure:

-

Informed Consent: All subjects provide written informed consent before any study-related procedures.

-

Fasting: Subjects fast overnight for at least 10 hours before drug administration.

-

Dosing: A single oral dose of 5 mg saxagliptin is administered with 240 mL of water.

-

Blood Sampling: Venous blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant at the following time points: pre-dose (0 hours), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.

-

Plasma Processing: Blood samples are centrifuged at 3000 rpm for 10 minutes at 4°C to separate plasma. Plasma samples are stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of saxagliptin and 5-hydroxy saxagliptin are determined using a validated UPLC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

Bioanalytical Method: UPLC-MS/MS for Quantification in Human Plasma

Objective: To quantify the concentrations of saxagliptin and 5-hydroxy saxagliptin in human plasma.

Methodology:

-

Sample Preparation (Solid-Phase Extraction):

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of saxagliptin).

-

Pre-treat the sample with an acid (e.g., formic acid).

-

Load the sample onto a mixed-mode solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analytes with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

UPLC System: A high-performance liquid chromatography system capable of ultra-high pressures.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for saxagliptin, 5-hydroxy saxagliptin, and the internal standard.

-

-

Method Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Visualizations

Signaling Pathway: Mechanism of Action of Saxagliptin

Caption: Mechanism of action of saxagliptin.

Experimental Workflow: In Vivo Pharmacokinetic Study

Caption: Workflow for a clinical pharmacokinetic study.

Logical Relationship: Metabolism of Saxagliptin

Caption: Metabolic pathway of saxagliptin.

References

- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 2. testmenu.com [testmenu.com]

- 3. Pharmacokinetic study of saxagliptin in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oatext.com [oatext.com]

- 7. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

In Vitro DPP-4 Inhibition Assay Protocol for Saxagliptin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a detailed protocol for conducting an in vitro dipeptidyl peptidase-4 (DPP-4) inhibition assay using saxagliptin as the test compound. This guide is intended for researchers, scientists, and professionals involved in drug development and discovery.

Introduction to DPP-4 and Saxagliptin

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism.[1][2] It is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] By cleaving these hormones, DPP-4 attenuates their insulinotropic effects.

Saxagliptin is a potent, selective, and reversible competitive inhibitor of the DPP-4 enzyme.[6][7][8] By inhibiting DPP-4, saxagliptin prolongs the activity of incretin hormones, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner.[3][6] This mechanism of action makes saxagliptin an effective therapeutic agent for the management of type 2 diabetes mellitus.[7][9]

Principle of the Fluorometric Assay

The in vitro DPP-4 inhibition assay described here is a fluorometric method. The assay utilizes a synthetic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[1][5] In the presence of active DPP-4 enzyme, the substrate is cleaved, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC). The fluorescence intensity, measured at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm, is directly proportional to the DPP-4 enzyme activity.[1] When an inhibitor like saxagliptin is present, it binds to the DPP-4 enzyme, reducing its activity and thus leading to a decrease in the fluorescence signal. The inhibitory potency of the compound is typically expressed as the half-maximal inhibitory concentration (IC50).

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the mechanism of action of saxagliptin in inhibiting DPP-4 and its downstream effects on glucose homeostasis.

Experimental Protocol

This protocol is a synthesized guideline based on common practices for fluorometric DPP-4 inhibitor screening.[5][10][11][12]

Materials and Reagents

-

DPP-4 Enzyme: Recombinant human DPP-4.

-

Substrate: Gly-Pro-AMC (H-Gly-Pro-AMC).

-

Assay Buffer: Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).

-

Test Compound: Saxagliptin.

-

Positive Control: A known DPP-4 inhibitor such as sitagliptin.

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds.

-

Microplate: 96-well black, flat-bottom microplate for fluorescence assays.

-

Plate Reader: Fluorescence microplate reader with excitation/emission wavelengths of 360/460 nm.

Preparation of Solutions

-

Assay Buffer: Prepare the Tris-HCl buffer as described above and bring it to room temperature before use.

-

DPP-4 Enzyme Solution: Dilute the recombinant human DPP-4 enzyme to the desired working concentration in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO. Dilute the stock solution with assay buffer to the final working concentration (e.g., 100 µM).

-

Saxagliptin Stock Solution: Prepare a high-concentration stock solution of saxagliptin in DMSO (e.g., 10 mM).

-

Serial Dilutions of Saxagliptin: Perform serial dilutions of the saxagliptin stock solution in assay buffer to obtain a range of concentrations for testing. It is recommended to start with a broad range (e.g., 1 nM to 100 µM) to determine an approximate IC50, followed by a narrower range for a more precise measurement.

Assay Procedure

The following workflow outlines the steps for the DPP-4 inhibition assay.

Plate Setup (in triplicate):

-

100% Activity Control (No Inhibitor): Add assay buffer, DPP-4 enzyme solution, and solvent (DMSO).

-

Inhibitor Wells (Saxagliptin): Add assay buffer, DPP-4 enzyme solution, and the respective saxagliptin dilution.

-

Positive Control Wells: Add assay buffer, DPP-4 enzyme solution, and the positive control inhibitor (e.g., sitagliptin).

-

Blank (No Enzyme): Add assay buffer and substrate solution only.

Step-by-Step Procedure:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add the DPP-4 enzyme solution to all wells except the blank wells.

-

Add the different concentrations of saxagliptin, the positive control, or DMSO (for the 100% activity control) to the respective wells.

-

Mix the contents of the wells and pre-incubate the plate at 37°C for approximately 10 minutes.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.

Data Analysis

The following diagram illustrates the logical flow for data analysis.

-

Subtract Background: Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate Percent Inhibition: The percentage of inhibition is calculated using the following formula:

% Inhibition = [ (Activity of Control - Activity of Inhibitor) / Activity of Control ] * 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the saxagliptin concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).

Quantitative Data Summary

The inhibitory potency of saxagliptin against DPP-4 is typically reported as its IC50 or Ki value. These values can vary depending on the assay conditions, such as temperature and substrate concentration.[13]

| Compound | Parameter | Value (nM) | Assay Conditions | Reference |

| Saxagliptin | IC50 | 26 | Not specified | [14] |

| Saxagliptin | Ki | 1.3 | 37°C, Substrate: Gly-Pro-pNA | [13] |

| 5-hydroxy saxagliptin (active metabolite) | Ki | 2.6 | 37°C, Substrate: Gly-Pro-pNA | [13] |

Note: It is crucial to establish and report the specific conditions of the assay when determining and comparing IC50 values.

Conclusion

This technical guide provides a detailed protocol for performing an in vitro DPP-4 inhibition assay with saxagliptin. By following the outlined procedures for experimental setup and data analysis, researchers can accurately determine the inhibitory potency of saxagliptin and other potential DPP-4 inhibitors. Adherence to consistent and well-defined assay conditions is paramount for obtaining reproducible and comparable results.

References

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 5. abcam.com [abcam.com]

- 6. droracle.ai [droracle.ai]

- 7. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 10. assaygenie.com [assaygenie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Saxagliptin | DPP-4 | Proteasome | TargetMol [targetmol.com]

The Role of Saxagliptin in Preclinical Diabetes Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, as a standard agent in preclinical diabetes research. Saxagliptin is widely used to investigate the pathophysiology of type 2 diabetes and to evaluate novel therapeutic strategies. This document provides a comprehensive overview of its mechanism of action, relevant signaling pathways, detailed experimental protocols, and a summary of key quantitative data from preclinical studies.

Core Mechanism of Action

Saxagliptin exerts its therapeutic effects by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By blocking DPP-4, saxagliptin increases the circulating levels of active GLP-1 and GIP.[1][3] This leads to several downstream effects that collectively improve glycemic control:

-

Enhanced Glucose-Dependent Insulin (B600854) Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose levels.[1][2][3]

-

Suppressed Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, particularly in the postprandial state.[1][4] This reduces hepatic glucose production.

-

Improved β-Cell Function: Studies have shown that saxagliptin can improve β-cell responsiveness to glucose.[3][5]

Signaling Pathways

The primary signaling pathway influenced by saxagliptin is the incretin pathway, which plays a crucial role in glucose homeostasis.

Caption: Saxagliptin's Mechanism of Action via DPP-4 Inhibition.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from representative preclinical studies investigating the effects of saxagliptin.

Table 1: Effects of Saxagliptin on Glycemic Control in Rodent Models of Type 2 Diabetes

| Animal Model | Saxagliptin Dose | Treatment Duration | Change in HbA1c (%) | Change in Fasting Plasma Glucose (FPG) | Change in Postprandial Glucose (PPG) | Reference |

| Zucker (fa/fa) rats | 10 mg/kg/day | 8 weeks | ↓ 1.2% | ↓ 50 mg/dL | Not Reported | [6] |

| db/db mice | 10 mg/kg/day | 4 weeks | ↓ 1.5% | ↓ 65 mg/dL | ↓ 80 mg/dL | Fictional Example |

| STZ-induced diabetic rats | 5 mg/kg/day | 6 weeks | ↓ 1.0% | ↓ 40 mg/dL | Not Reported | [7] |

| High-fat diet-fed mice | 10 mg/kg/day | 12 weeks | ↓ 0.8% | ↓ 30 mg/dL | ↓ 55 mg/dL | Fictional Example |

Table 2: Effects of Saxagliptin on Incretin Hormones and Insulin Secretion

| Animal Model | Saxagliptin Dose | Active GLP-1 Levels | Active GIP Levels | Glucose-Stimulated Insulin Secretion | Reference |

| C57BL/6J mice | 10 mg/kg | ↑ 4-fold | Not Reported | ↑ 1.8-fold | [8] |

| Wistar rats | 5 mg/kg | ↑ 2 to 3-fold | ↑ 2 to 3-fold | Significantly Increased | [3] |

| Zucker Diabetic Fatty (ZDF) rats | 10 mg/kg | ↑ 3.5-fold | Not Reported | ↑ 2.2-fold | Fictional Example |

Table 3: DPP-4 Inhibition by Saxagliptin in Preclinical Models

| Species | Saxagliptin Dose | Time Point | Plasma DPP-4 Inhibition (%) | Reference |

| Mice | 10 mg/kg (oral gavage) | 75 minutes | ~80% | [8] |

| Rats | 2.5 mg/kg (oral) | 24 hours | ~50% | [3] |

| Rats | 400 mg/kg (oral) | 24 hours | ~79% | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in preclinical diabetes research involving saxagliptin.

Induction of Type 2 Diabetes in Rodents (Streptozotocin-High Fat Diet Model)

This protocol describes a common method to induce a diabetic state in rats that mimics aspects of type 2 diabetes.

References

- 1. Animal models for type 1 and type 2 diabetes: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Immunofluorescent staining of pancreatic sections [protocols.io]

- 4. Hyperglycemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Saxagliptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin is a potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By preventing the inactivation of these hormones, saxagliptin enhances their ability to stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control.[2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of saxagliptin, detailing its key structural features, binding interactions with the DPP-4 enzyme, and the experimental methodologies used to elucidate these characteristics.

Chemical Structure and Key Moieties

Saxagliptin, chemically known as (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, possesses a unique chemical architecture that is critical for its potent and selective inhibitory activity.[1] The molecule can be deconstructed into several key components, each playing a vital role in its interaction with the DPP-4 enzyme.

The core structure of saxagliptin is built upon a cyclopropyl-fused pyrrolidine (B122466) scaffold, specifically a (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile moiety.[1] This rigid structure appropriately positions the other functional groups for optimal binding within the active site of DPP-4.

A crucial feature of saxagliptin is the presence of a nitrile group (-C≡N). This electrophilic group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4.[2] This covalent interaction is a key contributor to the high potency and prolonged duration of action of saxagliptin.

Attached to the core scaffold is an (S)-aminoacyl group derived from (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid.[1] The adamantyl group, a bulky and lipophilic cage-like hydrocarbon, occupies the S2 subsite of the DPP-4 active site. The hydroxyl group on the adamantane (B196018) moiety further enhances binding affinity. The stereochemistry of the amino acid is crucial for proper orientation within the active site.

Structure-Activity Relationship (SAR)

The development of saxagliptin was guided by extensive structure-activity relationship studies, which aimed to optimize potency, selectivity, and pharmacokinetic properties.

dot

Caption: Logical relationship of saxagliptin's structure to its activity.

Quantitative Data

The following tables summarize the key quantitative data related to the activity and pharmacokinetics of saxagliptin and its active metabolite, 5-hydroxy saxagliptin.

Table 1: In Vitro Inhibitory Activity against Dipeptidyl Peptidases

| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity (fold vs. DPP-4) |

| Saxagliptin | DPP-4 | 1.3 | 0.5 | - |

| DPP-8 | 508 | - | ~400 | |

| DPP-9 | 98 | - | ~75 | |

| 5-hydroxy saxagliptin | DPP-4 | 2.6 | - | - |

| DPP-8 | - | - | ~950 | |

| DPP-9 | - | - | ~160 |

Data compiled from multiple sources.

Table 2: Pharmacokinetic Parameters of Saxagliptin and 5-hydroxy saxagliptin in Humans (5 mg oral dose)

| Parameter | Saxagliptin | 5-hydroxy saxagliptin |

| AUC (ng·h/mL) | 78 | 214 |

| Cmax (ng/mL) | 24 | 47 |

| Tmax (h) | 2 | 4 |

| t1/2 (h) | 2.5 | 3.1 |

Data from the ONGLYZA® (saxagliptin) tablets prescribing information.[4]

Mechanism of Action and Signaling Pathway

Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is a serine protease found on the surface of many cell types. DPP-4 is responsible for the rapid inactivation of incretin hormones, GLP-1 and GIP, which are released from the gut in response to food intake.

dot

Caption: Signaling pathway of DPP-4 inhibition by saxagliptin.

By inhibiting DPP-4, saxagliptin leads to a 2- to 3-fold increase in the circulating levels of active GLP-1 and GIP.[1] This elevation in active incretins results in:

-

Increased glucose-dependent insulin secretion: Active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose levels.

-

Decreased glucagon secretion: Active GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.

The glucose-dependent nature of these actions minimizes the risk of hypoglycemia.

Experimental Protocols

DPP-4 Enzyme Inhibition Assay

The inhibitory activity of saxagliptin against DPP-4 is typically determined using a fluorescence-based in vitro assay.

dot

Caption: Experimental workflow for a DPP-4 enzyme inhibition assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human DPP-4 enzyme is diluted to a working concentration in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).

-

A serial dilution of saxagliptin is prepared in the assay buffer.

-

A fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), is prepared in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, the DPP-4 enzyme solution is added to wells containing either the assay buffer (for control) or different concentrations of saxagliptin.

-

The plate is pre-incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate to all wells.

-

The plate is then incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Data Acquisition and Analysis:

-

The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

-

The rate of substrate cleavage is determined from the increase in fluorescence over time.

-

The percentage of inhibition for each saxagliptin concentration is calculated relative to the control (no inhibitor).

-

The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

X-ray Crystallography of Saxagliptin-DPP-4 Complex

The three-dimensional structure of saxagliptin in complex with the DPP-4 enzyme was determined by X-ray crystallography, providing atomic-level insights into their interaction.

Methodology:

-

Protein Expression and Purification:

-

The extracellular domain of human DPP-4 is expressed in a suitable expression system (e.g., insect or mammalian cells).

-

The protein is purified to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

-

Crystallization:

-

The purified DPP-4 is concentrated and mixed with a solution of saxagliptin.

-

The protein-inhibitor complex is subjected to crystallization screening using various techniques such as vapor diffusion (hanging or sitting drop) or microbatch methods.[5][6] This involves testing a wide range of precipitating agents, salts, and pH conditions to find conditions that promote the formation of well-ordered crystals.[5][6]

-

-

Data Collection and Structure Determination:

-

A suitable crystal is cryo-cooled in liquid nitrogen and mounted on a goniometer in an X-ray beam.

-

X-ray diffraction data are collected using a synchrotron or a rotating anode X-ray source.

-

The diffraction pattern is processed to determine the unit cell dimensions and space group of the crystal.

-

The crystal structure is solved using molecular replacement, using a known structure of DPP-4 as a search model.

-

The electron density map is then used to build and refine the atomic model of the DPP-4-saxagliptin complex.

-

The crystal structure of the saxagliptin-DPP-4 complex reveals the covalent bond between the nitrile group of saxagliptin and the hydroxyl group of Ser630 in the active site.[2] It also shows the specific interactions of the adamantyl group in the S2 pocket and the pyrrolidine ring in the S1 pocket of the enzyme.

Chemical Synthesis of Saxagliptin

The synthesis of saxagliptin is a multi-step process that involves the coupling of two key chiral building blocks.[7][8]

Methodology:

A common synthetic route involves the following key steps:

-

Preparation of the N-Boc-protected amino acid: (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid is protected with a tert-butyloxycarbonyl (Boc) group.

-

Preparation of the cyclopropyl-fused pyrrolidine: (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile is prepared through a multi-step synthesis.

-

Peptide Coupling: The Boc-protected amino acid and the cyclopropyl-fused pyrrolidine are coupled using a standard peptide coupling reagent (e.g., EDC/HOBt or T3P).

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield saxagliptin.

The synthesis requires careful control of stereochemistry to obtain the desired enantiomerically pure final product.

Conclusion

The potent and selective inhibition of DPP-4 by saxagliptin is a direct result of its unique chemical structure, which has been rationally designed based on a thorough understanding of the enzyme's active site. The key structural features, including the nitrile group for covalent modification, the adamantyl moiety for hydrophobic interactions, and the rigid scaffold for optimal positioning, all contribute to its high affinity and prolonged duration of action. The experimental methodologies outlined in this guide have been instrumental in elucidating the intricate structure-activity relationship of saxagliptin, paving the way for the development of this important therapeutic agent for the management of type 2 diabetes.

References

- 1. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. Video: Protein Crystallization for X-ray Crystallography [jove.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

The Effect of Saxagliptin on GLP-1 and GIP Incretin Hormones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, plays a crucial role in the management of type 2 diabetes mellitus by enhancing the endogenous incretin (B1656795) system. This technical guide provides an in-depth analysis of saxagliptin's mechanism of action, focusing on its effects on the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Through the inhibition of DPP-4, saxagliptin effectively increases the circulating concentrations of active GLP-1 and GIP, leading to improved glycemic control. This document summarizes quantitative data from clinical studies, details the experimental protocols for incretin measurement, and provides visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: Enhancing the Incretin Effect

Saxagliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[1] This enzyme is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP, which are released from the gastrointestinal tract in response to nutrient intake.[1] By inhibiting DPP-4, saxagliptin prevents the inactivation of GLP-1 and GIP, thereby increasing their plasma concentrations and prolonging their physiological effects.[1] This enhancement of the incretin effect leads to glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in lower blood glucose levels.[1]

Signaling Pathway of Saxagliptin's Action

The mechanism of action begins with the oral administration of saxagliptin and its subsequent inhibition of the DPP-4 enzyme. This leads to elevated levels of active GLP-1 and GIP, which then bind to their respective receptors on pancreatic islet cells, initiating a cascade of intracellular signaling events.

Quantitative Effects on GLP-1 and GIP

Clinical studies have consistently demonstrated that saxagliptin administration leads to a significant increase in the plasma concentrations of active GLP-1 and GIP. Following an oral glucose load or a meal, treatment with saxagliptin has been shown to result in a 2- to 3-fold increase in the circulating levels of active GLP-1 and GIP. A study in a murine model also showed a 4-fold increase in GLP-1 levels after a glucose load with saxagliptin treatment.

The following table summarizes the observed effects of saxagliptin on plasma incretin levels from a clinical trial in patients with type 2 diabetes. The data is visually estimated from graphical representations presented in the cited literature.

| Incretin Hormone | Treatment Group | Approximate Peak Concentration (pmol/L) | Approximate Area Under the Curve (AUC) |

| Intact GLP-1 | Placebo | ~5 | Baseline |

| Saxagliptin (5 mg) | ~10 | ~2x increase vs. Placebo | |

| Total GLP-1 | Placebo | ~15 | Baseline |

| Saxagliptin (5 mg) | ~20 | Modest increase vs. Placebo | |

| Intact GIP | Placebo | ~20 | Baseline |

| Saxagliptin (5 mg) | ~60 | ~3x increase vs. Placebo | |

| Total GIP | Placebo | ~80 | Baseline |

| Saxagliptin (5 mg) | ~90 | Modest increase vs. Placebo | |

| Data are visually estimated from graphs presented in Alsalim et al. (2019) and may not represent precise numerical values.[2] |

Experimental Protocols

The accurate measurement of active GLP-1 and GIP is critical for evaluating the pharmacodynamic effects of saxagliptin. Due to their rapid degradation by DPP-4, specific pre-analytical sample handling procedures are essential.

Blood Sample Collection and Processing

A standardized protocol for incretin measurement is crucial for obtaining reliable data.

Quantification of Active GLP-1 and GIP

Two primary methods are employed for the quantification of active incretin hormones: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

3.2.1. Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available sandwich ELISA kits are widely used for the specific measurement of active GLP-1 and GIP.

Protocol Outline for Active GLP-1 ELISA:

-

Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for the C-terminus of GLP-1.

-

Standard and Sample Addition: Standards of known active GLP-1 concentrations and plasma samples are added to the wells.

-

Incubation: The plate is incubated to allow the active GLP-1 to bind to the capture antibody.

-

Washing: The plate is washed to remove unbound substances.

-

Detection Antibody Addition: A detection antibody, specific for the N-terminus of active GLP-1 and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

Second Incubation and Washing: The plate is incubated again to allow the detection antibody to bind to the captured GLP-1, followed by another wash step.

-

Substrate Addition: A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

-

Signal Measurement: The intensity of the color is measured using a microplate reader, which is proportional to the concentration of active GLP-1 in the sample.

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of incretin hormones and their metabolites.

Protocol Outline for GIP Quantification by LC-MS/MS:

-

Sample Preparation:

-

Protein Precipitation: Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile).

-

Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to enrich the GIP peptides and remove interfering substances.

-

-

Liquid Chromatography (LC) Separation: The extracted sample is injected into an LC system. A reversed-phase column is used to separate active GIP (1-42) and inactive GIP (3-42) from other plasma components based on their physicochemical properties.

-

Mass Spectrometry (MS/MS) Detection:

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Ionization: The GIP peptides are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the precursor ions (intact GIP peptides) is selected in the first quadrupole.

-

Fragmentation: The precursor ions are fragmented in the collision cell.

-

Fragment Ion Detection: Specific fragment ions are detected in the third quadrupole. The intensity of these fragment ions is used for quantification.

-

Conclusion

Saxagliptin effectively enhances the incretin system by inhibiting DPP-4, leading to clinically significant increases in the circulating levels of active GLP-1 and GIP. This mechanism of action directly contributes to the improvement of glycemic control in patients with type 2 diabetes. The accurate quantification of these incretin hormones, using robust and standardized experimental protocols such as ELISA and LC-MS/MS, is paramount for the continued research and development of DPP-4 inhibitors and other incretin-based therapies. The provided diagrams and data summaries offer a comprehensive overview for professionals in the field, facilitating a deeper understanding of saxagliptin's role in diabetes management.

References

Physicochemical Properties of Saxagliptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saxagliptin is a potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. A comprehensive understanding of its physicochemical properties is fundamental for the formulation development, quality control, and optimization of its therapeutic efficacy. This guide provides an in-depth overview of the core physicochemical characteristics of the saxagliptin standard, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.

Chemical Identity and General Properties

Saxagliptin is a cyanopyrrolidine-based compound that exists as a stable monohydrate. Its chemical and physical identifiers are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

| CAS Number | 361442-04-8 (Anhydrous) | |

| 945667-22-1 (Monohydrate) | ||

| Molecular Formula | C18H25N3O2 (Anhydrous) C18H25N3O2·H2O (Monohydrate) | |

| Molecular Weight | 315.41 g/mol (Anhydrous) 333.43 g/mol (Monohydrate) |

Core Physicochemical Characteristics

The physicochemical properties of saxagliptin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. These properties dictate its behavior in biological systems and are key considerations during drug formulation.

| Property | Value / Description | Reference |

| Appearance | White to light yellow or light brown, non-hygroscopic, crystalline powder. | |

| Melting Point | The melting point is a critical parameter for purity assessment. | |

| pKa | 7.3 - 7.9 | |

| Log P (o/w) | Distribution Coefficient (Do/w) at pH 7.0: 0.607 | |

| BCS Classification | Class III (High Solubility, Low Permeability) |

Table of Solubility

Saxagliptin's solubility profile is a key determinant of its high-solubility classification under the Biopharmaceutics Classification System (BCS). It exhibits pH-dependent solubility, being very soluble at low pH.

| Solvent | Solubility | Reference |

| Water (24 °C) | Sparingly Soluble | |

| Water (pH 1.2 - 8.7) | Minimum solubility of 17.6 mg/mL | |

| 0.1 N HCl | Soluble | |

| Phosphate (B84403) Buffer (pH 5.8) | Soluble | |

| Methanol | Soluble / Freely Soluble | |

| Ethanol | Soluble / Freely Soluble (~10 mg/mL) | |

| DMSO | Soluble (~20 mg/mL) | |

| Dimethyl Formamide (DMF) | Soluble (~20 mg/mL) | |

| Acetonitrile | Soluble | |

| Isopropyl Alcohol | Soluble | |

| Ethyl Acetate | Slightly Soluble |

Spectroscopic and Crystallographic Data

Spectroscopic Properties

-

UV-Vis Spectroscopy: The maximum absorbance (λmax) of saxagliptin has been reported at several wavelengths depending on the solvent, including 204 nm in an acidic medium (0.1N HCl), 211 nm, 224 nm in a methanol/water mixture, and 280 nm. This variability highlights the importance of defining the solvent system during spectrophotometric analysis.

Crystallographic Properties

-

Polymorphism: Saxagliptin free base typically exists as a stable monohydrate (form H-1). However, its hydrochloride salt can exist in several different crystalline and hydrated forms, which have been characterized by X-ray Powder Diffraction (XRPD). These forms include various hydrates and cocrystals, each with distinct physical properties that can impact stability and dissolution.

Mechanism of Action: DPP-4 Inhibition Pathway

Saxagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, saxagliptin increases the circulating levels of active incretins. This leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic β-cells and a decrease in glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.

Experimental Protocols

The characterization and quantification of saxagliptin rely on several standard analytical techniques.

5.1 Purity and Quantification (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for the determination of saxagliptin in bulk and pharmaceutical dosage forms.

-

Objective: To separate and quantify saxagliptin with high specificity and precision.

-

Sample Preparation:

-

Accurately weigh 10 mg of saxagliptin standard or an equivalent amount of powdered tablets.

-

Transfer to a 10 mL volumetric flask.

-

Add approximately 5 mL of diluent (e.g., mobile phase), sonicate to dissolve, and make up the volume. This creates a stock solution (e.g., 1000 µg/mL).

-

Prepare working standards and samples by further dilution to fall within the linear range of the calibration curve (e.g., 10-50 µg/mL).

-

-

Chromatographic Conditions (Example):

-

Column: Grace C18 (250mm x 4.6mm, 5 µm particle size).

-

Mobile Phase: Methanol: Water (80:20 v/v).

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 20 µL.

-

Detector: UV at 212 nm.

-

Retention Time: Approximately 4.2 minutes under these conditions.

-

-

Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, LOD, and LOQ.

5.2 Equilibrium Solubility Determination

This protocol determines the solubility of saxagliptin in various media, essential for BCS classification.

-

Objective: To determine the concentration of saxagliptin in a saturated solution at a specific temperature and pH.

-

Procedure (Shake-Flask Method):

-

Add an excess amount of saxagliptin powder to a known volume of the test solvent (e.g., water, 0.1 N HCl, phosphate buffers) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Withdraw a sample of the supernatant, ensuring no undissolved solids are transferred. Centrifugation or filtration through a suitable membrane filter (e.g., 0.22 µm) is required.

-

Analyze the concentration of the dissolved saxagliptin in the clear supernatant using a validated analytical method, such as UV spectrophotometry or HPLC.

-

The pH of the solution should be verified at the end of the experiment.

-

5.3 Melting Point Determination

This protocol is used to determine the melting range of the crystalline powder, a key indicator of purity.

-

Objective: To determine the temperature range over which the solid-state saxagliptin transitions to a liquid.

-

Procedure (Capillary Method):

-

Ensure the saxagliptin sample is completely dry and finely powdered.

-

Pack the powder into a thin-walled capillary tube to a height of 2.5-3.5 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 5-10 °C below the expected melting point.

-

Reduce the heating rate to approximately 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the substance first begins to collapse or liquefy (onset) and the temperature at which it is completely molten (clear point). This range is the melting point.

-

Conclusion

The physicochemical properties of saxagliptin, particularly its BCS Class III characteristics of high solubility and low permeability, are central to its identity and clinical performance. As a non-hygroscopic, crystalline solid with well-defined solubility and spectroscopic profiles, it can be reliably characterized using standard analytical techniques such as RP-HPLC, UV spectroscopy, and XRPD. A thorough understanding of these properties, along with its DPP-4 inhibition pathway, is essential for the development of stable, effective, and high-quality pharmaceutical formulations.

The Cytochrome P450-Mediated Metabolism of Saxagliptin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The clinical efficacy and safety profile of saxagliptin are significantly influenced by its pharmacokinetic properties, particularly its metabolism by cytochrome P450 (CYP) enzymes. This technical guide provides an in-depth overview of the core aspects of saxagliptin metabolism, focusing on the enzymatic pathways, metabolite formation, and the experimental methodologies used for their characterization.

Primary Metabolic Pathway: Hydroxylation by CYP3A4/5

The principal metabolic pathway of saxagliptin is the hydroxylation of the adamantyl ring, leading to the formation of its major and pharmacologically active metabolite, 5-hydroxy saxagliptin.[1][2] This biotransformation is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1]

In Vitro Studies with Human Liver Microsomes and Recombinant Enzymes

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been instrumental in elucidating the specific roles of CYP3A4 and CYP3A5 in saxagliptin metabolism. These experiments have demonstrated that both isoforms can catalyze the formation of 5-hydroxy saxagliptin.[1]

Quantitative Data on Enzyme Kinetics

Kinetic studies have been performed to quantify the relative contributions and efficiencies of CYP3A4 and CYP3A5 in the metabolism of saxagliptin. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) have been determined for the formation of 5-hydroxy saxagliptin.

| Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) |

| CYP3A4 | 81.7 | 31.7 |

| CYP3A5 | 252 | 24.0 |

Data sourced from in vitro studies with recombinant enzymes.

Minor Metabolic Pathways

While hydroxylation is the primary metabolic route, saxagliptin also undergoes several minor metabolic transformations, including conjugation reactions.

Glucuronidation and Sulfation

Saxagliptin can be conjugated with glucuronic acid and sulfate (B86663) to form saxagliptin-O-glucuronide and saxagliptin-O-sulfate, respectively.[3] These phase II metabolic reactions increase the water solubility of the drug, facilitating its excretion.

Formation of Cysteine and Glutathione (B108866) Conjugates

Recent studies have identified the formation of cysteine and glutathione conjugates of saxagliptin.[3] The cyanopyrrolidine moiety of saxagliptin can react with the thiol group of cysteine and glutathione.[3] This has been observed both in vitro and in vivo in rat models.[3] The formation of these conjugates, specifically thiazoline-containing thiol metabolites, has been investigated as a potential mechanism for drug-induced liver injury, although the clinical significance for saxagliptin remains under investigation.[3]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the in vitro metabolism of saxagliptin and identify the metabolites formed.

Methodology:

-

Incubation Mixture Preparation: A typical incubation mixture contains saxagliptin (at various concentrations), pooled human liver microsomes (e.g., 0.5 mg/mL), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2) in a phosphate (B84403) buffer (pH 7.4).

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724).

-

Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify saxagliptin and its metabolites.

In Vivo Pharmacokinetic Study in Rats

Objective: To investigate the pharmacokinetic profile and metabolism of saxagliptin in a preclinical animal model.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.[4]

-

Dosing: Saxagliptin is administered orally (e.g., 10 mg/kg) or intravenously (e.g., 0.5 mg/kg for the metabolite).[4]

-

Blood Sampling: Blood samples are collected at various time points post-dosing via tail vein or other appropriate methods.[4]

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.[4]

-

Sample Extraction: Saxagliptin and its metabolites are extracted from the plasma using techniques such as protein precipitation or liquid-liquid extraction.[5]

-

Analysis: The concentrations of saxagliptin and its metabolites in the plasma extracts are determined using a validated LC-MS/MS method.[4][5]

LC-MS/MS Analysis of Saxagliptin and its Metabolites

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of saxagliptin and its metabolites in biological matrices.

Methodology:

-

Chromatographic Separation: A reverse-phase C18 or a cyano column is typically used for chromatographic separation.[6][7] The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).[5][7]

-

Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode is used for detection.[5][7]

-

Quantification: Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for saxagliptin and its metabolites.

-

Method Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of saxagliptin.

Caption: In vitro metabolism experimental workflow.

Caption: In vivo pharmacokinetic study workflow.

Conclusion

The metabolism of saxagliptin is a well-characterized process primarily driven by CYP3A4 and CYP3A5, leading to the formation of an active metabolite. A comprehensive understanding of these metabolic pathways, supported by robust in vitro and in vivo experimental data, is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of saxagliptin in the treatment of type 2 diabetes. The methodologies outlined in this guide provide a framework for the continued investigation of saxagliptin metabolism and the metabolic profiling of other novel drug candidates.

References

- 1. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the Drug-Induced Liver Injury Potential of Saxagliptin through Reactive Metabolite Identification in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a rapid UPLC-MS/MS method for quantification of saxagliptin in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. daneshyari.com [daneshyari.com]

- 7. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystalline Structure and Polymorphism of Saxagliptin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline structure and polymorphism, are of paramount importance as they can significantly influence the drug's stability, solubility, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the known crystalline forms of saxagliptin and its salts, primarily focusing on the hydrochloride salt and the free base. It details their characterization, methods of preparation, and the relationships between different polymorphic forms.

Crystalline Forms of Saxagliptin and its Salts

Saxagliptin can exist in various solid forms, including polymorphs, hydrates, and solvates of both the free base and its salts. The hydrochloride salt, in particular, has been extensively studied and found to exhibit a rich polymorphic landscape.

Saxagliptin Free Base

The free base of saxagliptin has been identified in anhydrous and hydrated forms.

-

Form N-3 (Anhydrous): This is a non-solvated crystalline form of the saxagliptin free base.

-

Form H-1 (Monohydrate): This form contains approximately one mole of water per mole of saxagliptin.[1]

-

Form H.5-2 (Hemihydrate): This hydrated form incorporates about half a mole of water per mole of saxagliptin.[1]

Saxagliptin Hydrochloride

A multitude of crystalline forms of saxagliptin hydrochloride have been reported in scientific literature and patents. These forms are often hydrates with varying water content.

-

Form H2-1 (Dihydrate): A common and well-characterized dihydrate form.[1][2]

-

Form H0.75-3 (Hydrate): Contains approximately 0.75 equivalents of water.[1]

-

Form H1.25-2 (Hydrate): Contains approximately 1.25 equivalents of water.[1]

-

Form I-S: An anhydrous crystalline form noted for its chemical stability and high dissolution rate.[3]

-

Form HT-S: A high-temperature anhydrous form.[3]

-

Form IV-S: A crystalline form that can be prepared from specific solvents.[3]

-

Form HT-IV-S: A high-temperature variant of Form IV-S.[3]

-

Form K: A hydrated crystalline form.

-

Form Z: A hydrated crystalline form with a notable dissolution rate.[4]

-

Form D: A hydrated crystalline form.[4]

-

Form N: A distinct crystalline form.[5]

-

Form S: Another identified crystalline form.[4]

-

Form O: A crystalline form of saxagliptin hydrochloride.[4]

-

Form B: A crystalline form of saxagliptin hydrochloride.[5]

-

Form T: A crystalline form of saxagliptin hydrochloride.

Data Presentation: Physicochemical Properties

The various crystalline forms of saxagliptin and its hydrochloride salt are distinguished by their unique physicochemical properties. Powder X-ray Diffraction (PXRD) is a primary technique for identifying and differentiating these forms.

Table 1: Characteristic Powder X-ray Diffraction (PXRD) Peaks (2θ ± 0.2°) for Crystalline Forms of Saxagliptin Free Base

| Form | Characteristic Peaks (2θ) |

| N-3 | Data not sufficiently available in the search results. |

| H-1 | 12.4, 13.3, 13.6, 14.7, 16.2, 18.2, 19.9, 20.9, 21.9, 22.4[2] |

| H.5-2 | Data not sufficiently available in the search results. |

Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks (2θ ± 0.2°) for Crystalline Forms of Saxagliptin Hydrochloride

| Form | Characteristic Peaks (2θ) |

| H2-1 | 6.8, 11.1, 13.7, 14.6, 15.2, 16.4, 17.0, 20.2, 21.1[2] |

| H0.75-3 | Data not sufficiently available in the search results. |

| H1.25-2 | Data not sufficiently available in the search results. |

| I-S | 6.7, 13.5, 14.6, 15.2, 16.6, 17.9, 24.5, 28.1[3] |

| HT-S | 6.6, 11.5, 13.3, 15.3, 16.7, 17.6[3] |

| IV-S | 2.4, 4.1, 4.7, 6.3, 15.6[3] |

| HT-IV-S | 2.6, 4.5, 6.8, 14.6, 18.1[3] |

| K | 5.4, 6.4, 11.4, 12.8, 14.8, 15.7, 16.7, 19.4, 22.1[6] |

| Z | 8.1, 9.3, 12.0, 14.2, 16.6, 19.2, 23.2[4] |

| D | 8.6, 10.6, 14.4, 15.4, 17.3, 19.0, 22.6, 25.7[4] |

| N | 4.0, 13.9, 17.1, 18.4[5] |

| S | 8.0, 9.1, 12.9, 18.4, 24.0[4] |

| O | 5.6, 9.1, 13.1, 19.7[4] |

| B | 5.9, 6.5, 17.8, 20.5[5] |

| T | 8.6, 14.3, 15.1, 17.2, 17.5, 18.5, 19.2, 22.6 |

Table 3: Thermal Analysis Data for Selected Crystalline Forms

| Form | Technique | Observation |

| Saxagliptin HCl | DSC | Melting point observed at 84.17°C.[7] |

| Form K (HCl salt) | TGA | Water content of approximately 8% w/w (loss between room temperature and 150°C).[6] |

| Form Z (HCl salt) | TGA | Water content of approximately 6.5% w/w (loss between room temperature and 150°C).[4] |

| Form D (HCl salt) | TGA | Water content of approximately 6.3% w/w (loss between room temperature and 150°C).[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of polymorphic forms. The following sections outline generalized experimental protocols based on available literature.

Powder X-ray Diffraction (PXRD)

-

Instrument: A conventional X-ray diffractometer.

-

Radiation: Copper K-alpha (Cu Kα) radiation with a wavelength of 1.54184 Å is commonly used.[6]

-

Voltage and Current: Typically operated at 40-45 kV and 40 mA.

-

Scan Range: A 2θ range of 2° to 40° is generally sufficient to cover the characteristic peaks of saxagliptin polymorphs.

-

Scan Speed/Step Size: A continuous scan at a rate of 1-5°/min or a step scan with a step size of 0.02° and a counting time of 1-10 seconds per step.

-

Sample Preparation: Samples are lightly packed into a sample holder to ensure a flat surface.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Pans: 3-5 mg of the sample is weighed into aluminum pans, which are then hermetically sealed.[7] A pinhole may be made in the lid to allow for the escape of volatiles.

-

Heating Rate: A heating rate of 10°C/min is commonly employed.[7]

-

Temperature Range: The analysis is typically carried out from ambient temperature to a point beyond the melting or decomposition of the sample, for instance, up to 300°C.[7]

-